N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide
Description
N-{2,2,2-Trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide is a purine-derived benzamide compound characterized by a 6-morpholino-substituted purine core, a 2,2,2-trichloroethyl group at the N9 position, and a benzamide moiety. This compound is structurally analogous to kinase inhibitors targeting ATP-binding domains, such as those in the BCR-ABL tyrosine kinase family .
Properties
Molecular Formula |
C18H17Cl3N6O2 |
|---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N6O2/c19-18(20,21)17(25-16(28)12-4-2-1-3-5-12)27-11-24-13-14(22-10-23-15(13)27)26-6-8-29-9-7-26/h1-5,10-11,17H,6-9H2,(H,25,28) |
InChI Key |
LMRBCYJZHSNLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
6-Morpholin-4-yl-9H-purine
The purine core functionalized with a morpholine moiety at the 6-position serves as the foundational intermediate. This is synthesized via nucleophilic aromatic substitution (SNAr) of 6-chloropurine with morpholine under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Base | Triethylamine (TEA) |
| Yield | 65–75% |
Characterization via -NMR confirms substitution at the 6-position, with the morpholine protons appearing as a multiplet at δ 3.6–3.8 ppm.
Trichloroethylamine Hydrochloride
The trichloroethyl group is introduced via a Gabriel synthesis approach. Trichloroacetaldehyde is condensed with phthalimide in the presence of ammonium chloride, followed by hydrolysis with hydrochloric acid to yield 2,2,2-trichloroethylamine hydrochloride.
Key Data:
Stepwise Preparation Methods
Alkylation of 6-Morpholin-4-ylpurine
The purine intermediate undergoes N-9 alkylation with trichloroethylamine hydrochloride under Mitsunobu conditions to introduce the trichloroethyl group. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the reaction in anhydrous tetrahydrofuran (THF).
Optimized Protocol:
-
Dissolve 6-morpholin-4-ylpurine (1.0 equiv) and trichloroethylamine HCl (1.2 equiv) in THF.
-
Add PPh₃ (1.5 equiv) and DEAD (1.5 equiv) at 0°C.
-
Stir at room temperature for 48 hours.
-
Quench with water and extract with ethyl acetate.
Benzamide Coupling
The amine group of the alkylated purine is acylated with benzoyl chloride in the presence of a base. Dichloromethane (DCM) or THF serves as the solvent, with 4-dimethylaminopyridine (DMAP) catalyzing the reaction.
Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C to room temperature |
| Catalyst | DMAP (0.1 equiv) |
| Base | TEA (2.0 equiv) |
| Yield | 70–78% |
Optimization Strategies
Solvent and Temperature Effects
Replacing DMF with DMAc in the morpholine substitution step increases yield by 10% due to enhanced nucleophilicity of morpholine at higher temperatures (Table 1).
Table 1: Solvent Impact on 6-Morpholin-4-ylpurine Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | 80 | 65 | 92 |
| DMAc | 100 | 75 | 95 |
Catalytic Enhancements
Adding catalytic iodide (e.g., NaI) during alkylation improves reaction efficiency by facilitating the formation of a more reactive intermediate. This reduces reaction time to 24 hours with a yield increase to 75%.
Characterization and Purification
Chromatographic Methods
Final purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The target compound elutes at 12.3 minutes, ensuring ≥98% purity.
HPLC Conditions:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Spectroscopic Data
-
-NMR (500 MHz, DMSO-d6): δ 8.45 (s, 1H, H-8 purine), 7.85–7.89 (m, 2H, benzamide aromatic), 7.45–7.50 (m, 3H, benzamide aromatic), 4.25 (q, 1H, CHCl₃), 3.60–3.75 (m, 8H, morpholine).
-
HRMS (ESI): m/z calculated for C₁₈H₁₇Cl₃N₆O₂ [M+H]⁺: 455.7, found: 455.6.
Challenges and Solutions
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide
- Molecular Formula : C12H13Cl3N6O2
- CAS Number : 393837-64-4
The presence of the morpholine group and the trichloroethyl moiety suggests potential reactivity and biological activity, making it a candidate for various pharmacological studies.
Anticancer Activity
Research indicates that compounds with purine derivatives exhibit promising anticancer properties. For instance, derivatives similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated IC50 values lower than that of established chemotherapeutics like temozolomide, indicating their potential as effective anticancer agents .
Acetylcholinesterase Inhibition
Compounds containing a purine structure are also being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function. Studies have shown that modifications to the purine structure can enhance AChE inhibitory activity .
Case Study 1: Antitumor Activity
In a study evaluating novel purine derivatives, this compound was tested against HepG-2 and U-118 MG cell lines. The compound exhibited significant cytotoxicity with IC50 values of 3.8 µM and 2.0 µM respectively, which are competitive with existing treatments .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{2,2,2-trichloro...} | HepG-2 | 3.8 |
| N-{2,2,2-trichloro...} | U-118 MG | 2.0 |
Case Study 2: AChE Inhibition
Another study focused on the synthesis and biological evaluation of similar compounds revealed that modifications in the purine structure led to enhanced AChE inhibition. The most potent derivative from this series showed an IC50 value of 3 µM against AChE, highlighting the therapeutic potential for cognitive disorders .
| Compound | AChE IC50 (µM) |
|---|---|
| Similar derivative | 3 |
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Purine 6-Position
The 6-position of the purine ring is critical for modulating target affinity and selectivity. Key analogs include:
Activity Impact :
- Morpholine and piperidine analogs exhibit similar enzymatic inhibition (IC50 ~10–50 nM for ABL1) but differ in cellular uptake due to lipophilicity .
- Cyclopropylamino derivatives show superior antiproliferative activity (IC50 <10 nM in Ba/F3 cells) due to optimized binding to DFG-out kinase conformations .
Modifications to the Ethyl Linker
The ethyl group connecting the purine and benzamide moieties influences conformational flexibility and binding kinetics:
Activity Impact :
- Ethynyl-linked compounds (e.g., compound 12) show 10-fold higher potency against ABL1 T315I mutants compared to ethyl-linked analogs .
- Trichloroethyl-substituted compounds exhibit prolonged half-lives (>6 hours in vitro) due to resistance to oxidative metabolism .
Benzamide Substituent Variations
The benzamide moiety affects hydrophobic interactions and pharmacokinetics:
Computational and Structural Insights
- Docking Studies: Morpholine-substituted analogs preferentially bind DFG-in kinase conformations, while cyclopropylamino derivatives stabilize DFG-out states .
- cLogP Values :
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution at the purine 6-position, followed by benzamide coupling (e.g., TFA/THF conditions in ) .
Biological Activity
N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide is a synthetic compound characterized by its complex structure, which includes a trichlorinated ethyl group and a morpholine moiety attached to a purine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 435.73 g/mol. Its structure is notable for the presence of both chlorinated and morpholine functionalities, which may enhance its pharmacological properties.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities. The morpholine group is often associated with enhanced bioavailability and interaction with biological targets. Specifically, purine derivatives have been explored for their roles as antiviral agents and in cancer therapy due to their ability to interfere with nucleic acid metabolism.
The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in nucleic acid synthesis.
- Receptor Modulation : The morpholine moiety may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Case Studies
- Antitumor Activity : A study indicated that compounds with similar structural features demonstrated antitumor effects in vitro by inhibiting cell proliferation in cancer cell lines.
- Antiviral Properties : Research on purine derivatives has demonstrated their potential as antiviral agents by disrupting viral replication mechanisms.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
| Target Enzyme | Binding Affinity (kcal/mol) | Comments |
|---|---|---|
| Dihydrofolate Reductase | -9.0 | Strong binding via multiple hydrogen bonds |
| Protein Kinase A | -7.5 | Moderate binding; potential for further optimization |
These studies suggest that the compound has a high potential for effective interaction with key enzymes involved in cellular metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other known compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Mercaptopurine | Purine derivative with thiol group | Anticancer activity |
| Acyclovir | Purine analog with acyclic structure | Antiviral activity |
| Cladribine | Purine analog with chlorinated ribose | Antileukemic activity |
While all these compounds share a purine core, this compound stands out due to its specific combination of chlorinated ethyl and morpholine functionalities that may confer distinct pharmacological properties not observed in others.
Q & A
Basic: What are the optimal synthetic routes for N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include:
- Morpholine Substitution: React 6-chloropurine with morpholine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 90°C) to introduce the morpholinyl group .
- Trichloroethylation: Use a nucleophilic substitution reaction with 2,2,2-trichloroethyl bromide under basic conditions (K₂CO₃ in DMF) to attach the trichloroethyl moiety to the purine N9 position .
- Benzamide Coupling: Employ EDC/HOBt-mediated coupling between the trichloroethylpurine intermediate and benzoic acid derivatives in anhydrous DCM .
Optimization Strategies: - Monitor intermediates via TLC (silica gel, hexane:EtOAc 3:1) and HPLC (C18 column, acetonitrile:H₂O gradient).
- Improve yields (e.g., 70–85%) by optimizing stoichiometry (1.2–1.5 equiv of morpholine), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm regiochemistry. Key signals:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error using ESI or MALDI-TOF .
- HPLC-PDA: Assess purity (>95%) with a C18 column (acetonitrile:H₂O 70:30, 1.0 mL/min) and UV detection at 254 nm .
Advanced: How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Perform enzyme inhibition assays (e.g., ADP-Glo™ kinase assay) to determine IC₅₀ values. Compare inhibition profiles with ATP-competitive controls .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., PI3K or CDK2) to resolve binding modes. Use synchrotron radiation (1.0–1.5 Å resolution) .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions .
Advanced: What strategies can resolve contradictions in biochemical activity data across different experimental models?
Methodological Answer:
- Orthogonal Assays: Validate activity in cell-free (e.g., recombinant enzyme) vs. cell-based (e.g., HEK293 overexpression) systems to rule out off-target effects .
- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains model discrepancies .
- Proteomic Profiling: Use activity-based protein profiling (ABPP) to identify unintended targets in complex biological matrices .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the trichloroethyl and morpholinyl substituents?
Methodological Answer:
- Analog Synthesis: Replace morpholine with piperazine or thiomorpholine, and substitute trichloroethyl with difluoroethyl or cyanoethyl groups .
- In Silico Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses and prioritize analogs with improved steric/electronic complementarity .
- Biological Testing: Screen analogs in dose-response assays (0.1–100 µM) to correlate substituent effects with potency (IC₅₀) and selectivity (SI vs. related enzymes) .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for this compound, and how to assess them?
Methodological Answer:
- Key Parameters:
- Oral Bioavailability: Administer via oral gavage (10 mg/kg) and measure plasma concentration (LC-MS/MS) over 24 hr .
- Half-Life (t₁/₂): Calculate using non-compartmental analysis (WinNonlin) from IV bolus data (1 mg/kg) .
- Blood-Brain Barrier Penetration: Assess brain:plasma ratio (0.3–1.0) in rodent models after systemic administration .
- Metabolite Identification: Use UPLC-QTOF-MS to profile major metabolites in liver microsome incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
